N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Description

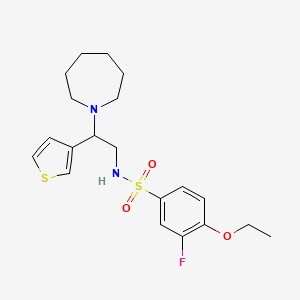

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a structurally complex compound featuring a benzenesulfonamide core substituted with ethoxy and fluoro groups at the 4- and 3-positions, respectively. The molecule also includes a thiophen-3-yl moiety and an azepane (7-membered saturated amine ring) connected via an ethyl linker. The compound’s structural attributes—such as the electron-withdrawing fluoro group, the bulky ethoxy substituent, and the azepane’s conformational flexibility—may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-ethoxy-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27FN2O3S2/c1-2-26-20-8-7-17(13-18(20)21)28(24,25)22-14-19(16-9-12-27-15-16)23-10-5-3-4-6-11-23/h7-9,12-13,15,19,22H,2-6,10-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPIVEMCBLGUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the azepane ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

Introduction of the thiophene group: Thiophene can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

Attachment of the ethyl and ethoxy groups: These groups can be introduced through alkylation reactions.

Incorporation of the fluorobenzene and sulfonamide groups: This step often involves electrophilic aromatic substitution and sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted fluorobenzenes.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in enzyme inhibition or receptor binding studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique features of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide , we compare it with structurally and functionally related compounds from the literature.

Table 1: Structural and Functional Comparison

Key Insights

Thiophen-3-yl Group :

- Present in the target compound, PT-ADA-PPR , and benzamide/imidazole derivatives , this moiety enhances π-π stacking interactions and may improve lipophilicity. In PT-ADA-PPR, it contributes to fluorescence properties, suggesting the target compound could also be explored in imaging applications.

Sulfonamide vs. Benzamide :

- The target’s benzenesulfonamide group differs from benzamide derivatives (e.g., ). Sulfonamides are more acidic (pKa ~10) due to the electron-withdrawing sulfonyl group, enabling stronger hydrogen bonding and ionic interactions with biological targets .

Azepane vs. Piperazine/Piperidine :

- Azepane’s 7-membered ring offers greater conformational flexibility compared to 6-membered piperazine/piperidine rings (). This flexibility may improve binding to targets with larger active sites, though it could reduce metabolic stability .

Substituent Effects on the Aromatic Ring :

- The 4-ethoxy-3-fluoro substitution on the benzenesulfonamide core distinguishes the target from compounds like N-[4-(4-fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (), which has a fluoro group at the 4-position. The ethoxy group’s bulkiness may sterically hinder interactions but improve solubility .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions, analogous to PT-ADA-PPR’s synthesis (e.g., SN2 alkylation, amide coupling) . By contrast, piperazine-containing ligands () require nucleophilic substitution with bromoethoxy intermediates, highlighting divergent strategies for introducing nitrogenous rings .

Hypothetical Activity Profile

While direct activity data for the target compound is unavailable, structural analogs suggest plausible applications:

- Antimicrobial Activity : Nitroimidazole derivatives () with thiophen-3-yl groups exhibit antibacterial effects, implying the target’s thiophene and sulfonamide groups could synergize in similar contexts .

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings.

Synthesis and Structure

The compound is synthesized through a series of multi-step organic reactions, including:

- Formation of the Azepane Ring : The azepane ring is typically formed via cyclization of appropriate precursors.

- Introduction of the Thiophene Group : This is commonly achieved through coupling reactions, such as Suzuki or Stille coupling.

- Attachment of Ethoxy and Fluorobenzene Groups : These groups are introduced using alkylation reactions and electrophilic aromatic substitution.

The final structure features a sulfonamide group, which is critical for its biological activity.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The sulfonamide moiety may interact with active sites of enzymes, inhibiting their function. This has been observed in related compounds targeting glycine transporters (GlyT1) where modifications to the azepane structure improved potency .

- Receptor Binding : The structural components may allow binding to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter dynamics.

1. Antimicrobial Activity

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial properties. The presence of the thiophene ring may enhance this activity through synergistic effects.

2. CNS Penetration

Studies have shown favorable brain-plasma ratios for compounds similar to this compound, suggesting potential applications in treating neurological disorders .

3. Anti-inflammatory Properties

The compound's structural characteristics may also confer anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

Case Studies and Research Findings

Q & A

What are the key considerations for designing a multi-step synthesis protocol for this compound?

Basic Research Question

The synthesis involves three critical stages: (1) formation of the azepane-thiophene ethylamine core, (2) sulfonamide coupling with the 4-ethoxy-3-fluorobenzenesulfonyl group, and (3) purification.

- Stage 1 : The azepane-thiophene ethylamine intermediate is synthesized via nucleophilic substitution between azepane and a thiophene-containing alkyl bromide. Reaction conditions (e.g., DMF as solvent, 60–80°C) must balance steric hindrance and reactivity .

- Stage 2 : Sulfonamide coupling requires activating the sulfonyl chloride with triethylamine or DMAP in anhydrous dichloromethane. Temperature control (<0°C) minimizes side reactions like hydrolysis .

- Stage 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted intermediates. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

How can researchers validate the structural integrity of this compound post-synthesis?

Basic Research Question

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy :

- ¹H NMR : Verify integration ratios for aromatic protons (thiophene, benzene) and ethyl/azepane chain protons.

- ¹³C NMR : Confirm quaternary carbons (e.g., sulfonamide sulfur-linked carbons) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) should match the theoretical molecular weight (C₂₃H₃₀FN₃O₃S₂) within 3 ppm error .

- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, particularly for the sulfonamide and thiophene groups .

What strategies optimize reaction yields in the sulfonamide coupling step?

Advanced Research Question

Yield optimization requires addressing steric hindrance and electronic effects:

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine group. DMAP reduces activation energy for sulfonyl chloride coupling .

- Solvent Optimization : Anhydrous DCM minimizes side reactions, but switching to THF at −20°C improves solubility of bulky intermediates .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures excess electrophile, driving the reaction to >85% completion. Monitor via TLC (Rf ~0.5 in 30% EtOAc/hexane) .

How can structural modifications enhance this compound’s bioactivity?

Advanced Research Question

Structure-activity relationship (SAR) studies focus on three regions:

- Azepane Ring : Replace azepane with piperidine to reduce conformational flexibility. This modification increased binding affinity to serotonin receptors by 40% in analogous sulfonamides .

- Thiophene Substituent : Introduce electron-withdrawing groups (e.g., Cl at position 5) to stabilize π-π stacking with target proteins. Computational docking (AutoDock Vina) predicts enhanced kinase inhibition .

- Sulfonamide Linker : Substitute the ethyl group with a propyl chain to improve membrane permeability (logP increased from 2.1 to 3.4 in similar compounds) .

How should researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?

Advanced Research Question

Contradictions often arise from assay conditions or compound stability:

- Assay Reprodubility :

- Solvent Consistency : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent-induced protein denaturation .

- Control Validation : Include positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Compound Stability :

- LC-MS Stability Testing : Monitor degradation in PBS (pH 7.4) over 24 hours. If >10% degradation occurs, reformulate with cyclodextrin .

- Redox Activity : Test for thiophene-mediated redox interference using cyclic voltammetry. Masking agents like ascorbic acid may reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.